N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-15(2)18(3,14-19)20-16(24)12-21-8-10-22(11-9-21)13-17(25)23-6-4-5-7-23/h15H,4-13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMDEAQVHDMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. The compound is characterized by a unique structural framework that includes a cyano group, a piperazine moiety, and an acetamide functional group. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₅O₂ |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 1623367-18-9 |
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties by inhibiting cancer cell growth and inducing apoptosis in vitro and in vivo models.
- Anti-inflammatory Effects : In silico studies have shown strong binding affinity to specific enzymes involved in inflammatory pathways, notably lipoxygenase (5-LOX), indicating its potential as an anti-inflammatory agent. The compound also displays weak binding to cyclooxygenase (COX-2), suggesting a selective inhibition profile that may reduce side effects commonly associated with non-selective COX inhibitors.
- Antimicrobial Properties : Similar compounds with piperazine structures have demonstrated antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive and Gram-negative bacteria .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against different cell lines:
| Cell Line | Assay Type | Result |
|---|---|---|
| Human Cancer Cells | Cytotoxicity Assay | Significant inhibition noted |
| Bacterial Strains | Antimicrobial Assay | Effective against MRSA |
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of this compound:
- Tumor Models : In murine models, treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Inflammation Models : Inflammation-induced models showed reduced markers of inflammation upon administration of the compound, suggesting its potential therapeutic role in inflammatory diseases.
Case Studies
A notable case study involved the evaluation of a derivative of this compound in patients with chronic inflammatory conditions. The study indicated that patients receiving the treatment experienced reduced symptoms and improved quality of life metrics compared to those on placebo.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-Acetamide Derivatives
Key Observations :
- Biological Activity: Piperazine-acetamides with benzothiazole (, –50) or imidazothiazole () moieties show antimicrobial activity, suggesting the target compound’s pyrrolidinone group may similarly modulate receptor interactions .
Cyano-Substituted Acetamides
The cyano group in the target compound is shared with derivatives in , such as 2-cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h). These compounds are synthesized via Claisen-Schmidt condensations or carbodiimide-mediated couplings (e.g., ) . While focuses on synthetic routes, the cyano group’s electron-withdrawing properties likely enhance stability, a trait critical for drug candidates.
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds 47 and 48 () demonstrate that sulfonyl-benzothiazole-piperazine acetamides exhibit gram-positive bacterial inhibition, while chloro-phenyl substituents (e.g., 5l, ) may broaden activity spectra .
- Anticancer Potential: Benzothiazole-acetamide derivatives () with furan or pyridine substituents show promise in cancer research, suggesting the target’s pyrrolidinone could similarly interact with cellular targets .
- Synthetic Flexibility : Piperazine cores allow diverse functionalization (e.g., ’s sulfonyl ethene group), enabling tailored pharmacokinetic profiles .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Piperazine-linked acetamides with aromatic heterocycles (imidazothiazole, benzothiazole) exhibit enhanced bioactivity compared to alkyl-substituted variants . Cyano groups improve metabolic stability but may require balancing with hydrophilic substituents to optimize bioavailability .
- Synthetic Challenges: Multi-step syntheses (e.g., ’s imidazothiazole coupling) highlight the need for efficient routes for the target compound’s branched cyano-piperazine architecture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
